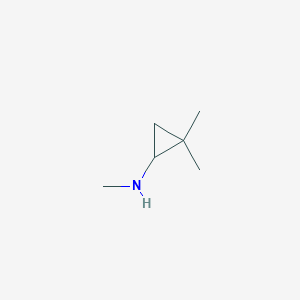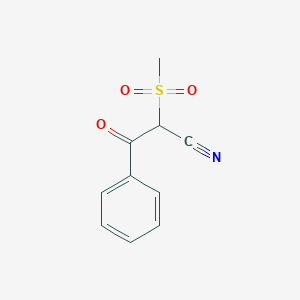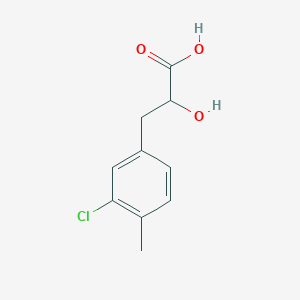
N,2,2-trimethylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-trimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a nitrogen atom and three methyl groups. This compound is part of the amine family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under high-pressure conditions. This reaction often requires a catalyst, such as palladium or platinum, to facilitate the formation of the cyclopropane ring and the subsequent amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,2,2-trimethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, halogenating agents
Major Products Formed
Oxidation: Ketones, oxides
Reduction: Amines, alcohols
Substitution: Alkylated amines, halogenated compounds
Aplicaciones Científicas De Investigación
N,2,2-trimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,2,2-trimethylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its small size and unique structure allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethylcyclopropan-1-amine
- N-methylcyclopropan-1-amine
- Cyclopropan-1-amine
Uniqueness
N,2,2-trimethylcyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropane ring enhances its steric hindrance and influences its reactivity compared to other cyclopropane amines.
Propiedades
Fórmula molecular |
C6H13N |
|---|---|
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
N,2,2-trimethylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5(6)7-3/h5,7H,4H2,1-3H3 |
Clave InChI |
PLJZKLHAOXVOPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)

![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)


![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)

![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)


